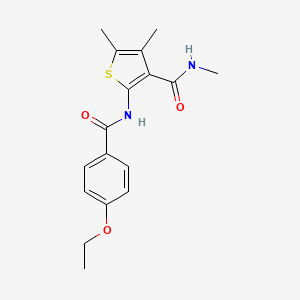

2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

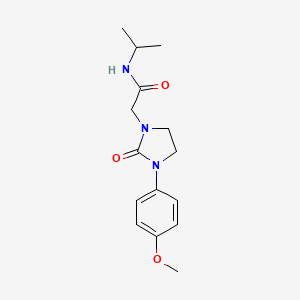

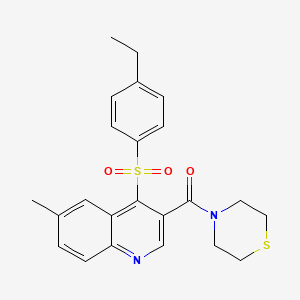

The compound “2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals .

Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by several functional groups present in the molecule. For instance, the amide group might participate in hydrolysis or condensation reactions. The thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of an amide group could influence its solubility in water .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one toward nitrogen nucleophiles has been investigated. It reacts with various amines, amino acids, and derivatives of 2-aminothiodiazole. The resulting quinazoline and quinazolinone derivatives exhibit antimicrobial potential . These compounds could serve as promising agents against bacterial and fungal infections.

Anti-Platelet Aggregation

Due to its unique reactivity, 2-ethoxy-(4H)-3,1-benzoxazin-4-one has been explored as an anti-platelet aggregation agent. It may help prevent excessive blood clotting, which is crucial for cardiovascular health .

Human Leukocyte Elastase Inhibition

This compound has shown potential as a human leukocyte elastase inhibitor. Elastase plays a role in inflammatory processes, and inhibiting it could have therapeutic implications for conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Receptor Modulation

Researchers have identified 2-ethoxy-(4H)-3,1-benzoxazin-4-one as both a receptor agonist and antagonist. Its ability to interact with specific receptors opens avenues for drug development, especially in the context of neurological disorders and immune responses .

Pesticide Applications

While not widely explored, this compound’s reactivity suggests potential as a pesticide. Further studies could investigate its efficacy in pest control .

Tissue Culture Protection and Neurodegeneration Models

2-ethoxy-(4H)-3,1-benzoxazin-4-one has been studied for its protective effects in tissue culture and as an in vivo model for neurodegeneration. These applications are relevant in understanding cellular processes and developing neuroprotective strategies .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit dgat1 in mouse c2c12 cells .

Mode of Action

It is suggested that it may interact with its targets, such as dgat1, leading to changes in cellular processes .

Biochemical Pathways

It is suggested that it may affect the pathway involving dgat1, which plays a role in triglyceride synthesis .

Result of Action

It is suggested that it may suppress triglyceride accumulation in mouse c2c12 cells .

Propiedades

IUPAC Name |

2-[(4-ethoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-5-22-13-8-6-12(7-9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)23-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUXOFUVTPBCDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2542073.png)

![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2542074.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2542075.png)

![2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2542077.png)

![4-[1-(2-Chloroacetyl)azetidin-3-yl]oxybenzonitrile](/img/structure/B2542079.png)

![3-Amino-1-thiaspiro[3.4]octan-2-one;hydrochloride](/img/structure/B2542081.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2542082.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2542085.png)